6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one
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Overview
Description
6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one is a chemical compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to an oxan-3-one structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran (THF). The reaction conditions usually involve maintaining a low temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the TBDMS group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.
Reduction: LiAlH4 in ether or THF.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one is widely used in scientific research, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under mild acidic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Uniqueness
6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one is unique due to its specific structure that combines the stability of the TBDMS group with the reactivity of the oxan-3-one moiety. This combination allows for versatile applications in organic synthesis, particularly in the protection and deprotection of hydroxyl groups .
Properties
CAS No. |
1429422-01-4 |
---|---|
Molecular Formula |
C12H24O3Si |
Molecular Weight |
244.4 |
Purity |
95 |
Origin of Product |
United States |
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